5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities when compared to the standard drug Chloramphenicol (Idrees et al., 2019).
Molecular Docking Studies
Karayel's research (2021) involved detailed tautomeric properties, conformations, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, highlighting their potential anti-cancer properties. The study found that these compounds showed significant binding affinities in the EGFR binding pocket, suggesting their potential as anti-cancer agents (Karayel, 2021).
Physicochemical Properties and Antioxidant Activity
Yüksek et al. (2015) synthesized a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. The study also investigated the compounds' physicochemical properties, including their lipophilicity and kinetic parameters of thermal degradation, offering insights into their stability and reactivity (Yüksek et al., 2015).
Molecular Stabilities and Conformational Analyses
The research by Karayel also included an analysis of the molecular stabilities and conformational aspects of benzimidazole derivatives, contributing to the understanding of their structural properties and interactions at the molecular level. These insights are crucial for further optimization and development of these compounds as therapeutic agents (Karayel, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the monoamine receptors , specifically those involved in the release of dopamine and serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Biochemical Pathways
The compound’s interaction with monoamine receptors leads to an increase in the release of neurotransmitters like dopamine, serotonin, and norepinephrine . This can affect various biochemical pathways, particularly those involved in mood regulation, reward response, and the stress response.
properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-4-23-28-27-31(29-23)26(32)25(35-27)24(20-10-11-21(33-2)22(17-20)34-3)30-14-12-19(13-15-30)16-18-8-6-5-7-9-18/h5-11,17,19,24,32H,4,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYAUZFEEADJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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